2-(Hydroxymethyl)azetidine-1-carboxylic acid

Purine nucleoside phosphorylase inhibition Transition state analogue Azetidine-based inhibitor

2-(Hydroxymethyl)azetidine-1-carboxylic acid (CAS 1807542-91-1, molecular formula C5H9NO3, molecular weight 131.13 g/mol) is a heterobifunctional azetidine building block bearing both a secondary hydroxymethyl group at the 2-position and an N-carboxylic acid moiety on the strained four-membered aza-ring. Its computed physicochemical properties include a density of 1.4 ± 0.0 g/cm³, a boiling point of 300.2 ± 0.0 °C at 760 mmHg, a flash point of 135.4 ± 0.0 °C, a topological polar surface area (TPSA) of 60.77 Ų, a calculated LogP of -0.269, one rotatable bond, and computed LogP values ranging from -2.30 to -0.269 depending on the prediction algorithm employed.

Molecular Formula C5H9NO3
Molecular Weight 131.13 g/mol
CAS No. 1807542-91-1
Cat. No. B3247028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Hydroxymethyl)azetidine-1-carboxylic acid
CAS1807542-91-1
Molecular FormulaC5H9NO3
Molecular Weight131.13 g/mol
Structural Identifiers
SMILESC1CN(C1CO)C(=O)O
InChIInChI=1S/C5H9NO3/c7-3-4-1-2-6(4)5(8)9/h4,7H,1-3H2,(H,8,9)
InChIKeySTDVCZWWAATUKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Hydroxymethyl)azetidine-1-carboxylic acid (CAS 1807542-91-1): Structural Identity, Physicochemical Profile, and Procurement Baseline


2-(Hydroxymethyl)azetidine-1-carboxylic acid (CAS 1807542-91-1, molecular formula C5H9NO3, molecular weight 131.13 g/mol) is a heterobifunctional azetidine building block bearing both a secondary hydroxymethyl group at the 2-position and an N-carboxylic acid moiety on the strained four-membered aza-ring. Its computed physicochemical properties include a density of 1.4 ± 0.0 g/cm³, a boiling point of 300.2 ± 0.0 °C at 760 mmHg, a flash point of 135.4 ± 0.0 °C, a topological polar surface area (TPSA) of 60.77 Ų, a calculated LogP of -0.269, one rotatable bond, and computed LogP values ranging from -2.30 to -0.269 depending on the prediction algorithm employed . The compound is commercially available from multiple suppliers at purity grades of 95% (Chemenu, CymitQuimica) and 98+% (Leyan, MolCore NLT 98%), with MDL number MFCD28134492, and is intended exclusively for research and laboratory use .

Why Generic Substitution of 2-(Hydroxymethyl)azetidine-1-carboxylic acid (CAS 1807542-91-1) Fails: The Functional Group Triad That Cannot Be Interchanged


The compound's value for scientific procurement lies not in any single functional group but in the precise spatial and electronic arrangement of three interdependent features—the strained azetidine ring, the N-carboxylic acid, and the C2-hydroxymethyl group—that collectively enable downstream chemistry inaccessible to superficially similar analogs. Unlike azetidine-2-carboxylic acid (a proline homolog that misincorporates into proteins and exhibits toxicity) , or simple 2-(hydroxymethyl)azetidine (which lacks the N-carboxy protecting/activating group and has a molecular weight of only 87.12 with a TPSA of 32.3 Ų vs. 60.77 Ų for the target compound) , this compound provides a pre-activated, orthogonally functionalized scaffold. The N-carboxylic acid serves simultaneously as a protecting group, a polarity modulator (LogP -0.269), and a synthetic handle for amide coupling or decarboxylative functionalization, while the C2-hydroxymethyl group offers a nucleophilic anchor for etherification, esterification, or oxidation . Isomeric compounds such as azetidine-3-carboxylic acid or 3-(hydroxymethyl)azetidine derivatives lack the vicinal relationship between the hydroxymethyl and the ring nitrogen that is essential for chelation, intramolecular catalysis, or the formation of fused bicyclic systems . The quantitative evidence below demonstrates that substituting any close analog—whether by changing the hydroxymethyl position, removing the N-carboxy group, or replacing the azetidine with a larger heterocycle—fundamentally alters the compound's reactivity, physicochemical profile, and biological performance in documented applications.

Quantitative Differentiation Evidence for 2-(Hydroxymethyl)azetidine-1-carboxylic acid (CAS 1807542-91-1): Comparator-Based Performance Data


Enzymatic Potency: Azetidine-Based PNP Inhibitor Bearing the 2-(Hydroxymethyl)azetidine Scaffold Achieves Ki = 1.8 nM Against Human Purine Nucleoside Phosphorylase

A derivative incorporating the 2-(hydroxymethyl)azetidine substructure—7-{[2-(hydroxymethyl)azetidin-1-yl]methyl}-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one—exhibits a Ki of 1.8 ± 0.3 nM against human purine nucleoside phosphorylase (PNP) at pH 7.7 and 22 °C, measured via a coupled spectrophotometric assay monitoring hypoxanthine production from inosine [1]. For context, the well-characterized clinical-stage PNP inhibitor forodesine (Immucillin-H) exhibits a picomolar Ki against human PNP (equilibrium dissociation constants in the pM range for cyclic immucillins as reported in comparative studies), while earlier-generation inhibitors such as certain acyclic immucillin analogs display Ki values in the sub-nanomolar to low nanomolar range [2]. A distinct PNP inhibitor class represented by 8-aminoguanine derivatives shows Ki values of approximately 31 nM against human erythrocytic PNP [3]. The 2-(hydroxymethyl)azetidine-bearing compound thus occupies a potency bracket between the picomolar immucillins and the >30 nM guanine-based inhibitors, demonstrating that the azetidine scaffold can support high-affinity target engagement while offering synthetic accessibility advantages over complex immucillin structures.

Purine nucleoside phosphorylase inhibition Transition state analogue Azetidine-based inhibitor

Species Selectivity: 106-Fold Discrimination Between Human and Plasmodium falciparum PNP by a 2-(Hydroxymethyl)azetidine-Containing Inhibitor

The same 2-(hydroxymethyl)azetidine-bearing compound (BDBM22108) exhibits a Ki of 191 nM against Plasmodium falciparum (malaria parasite) PNP under identical assay conditions (pH 7.7, 22 °C), compared with Ki = 1.8 nM against both human and bovine PNP [1]. This corresponds to a 106-fold selectivity for the human/bovine enzyme over the parasite ortholog. By comparison, the clinically developed DADMe-Immucillin-G (DADMe-ImmG) was specifically optimized for PfPNP and achieves parasite killing via purine starvation, but representative DADMe-immucillins can achieve picomolar affinity against human PNP with varying selectivity windows that depend on precise structural modifications [2]. The 106-fold discrimination exhibited by the azetidine-based scaffold demonstrates that even a relatively simple, non-stereochemically complex azetidine compound can achieve meaningful ortholog selectivity—a property that can potentially be tuned through further derivatization of the 2-(hydroxymethyl)azetidine-1-carboxylic acid core scaffold.

Species-selective inhibition Antiparasitic drug design Purine nucleoside phosphorylase

Conformational Rigidity Advantage in PROTAC Linker Design: Azetidine-1-carboxylic Acid Scaffolds Outperform Flexible Alkyl Chains

Azetidine-1-carboxylic acid esters are established PROTAC linker building blocks that impart significantly greater conformational rigidity and metabolic stability than simple alkyl chain linkers . In PROTAC design, linker rigidity is a critical parameter: rigid linkers such as piperazines, alkynes, and bicyclic lactams minimize conformational space, which increases productive ternary complex encounter rates, whereas flexible PEG or alkyl linkers serve as entropy sinks that can sample hundreds of unproductive conformations . The N-carboxyazetidine motif has been specifically deployed in clinically relevant PROTAC molecules: PROTAC HPK1 Degrader-3 (compound C3) incorporates tert-Butyl 3-oxoazetidine-1-carboxylate as the linker component connecting a thalidomide-based cereblon (CRBN) E3 ligase ligand to an HPK1-targeting warhead, achieving DC50 = 21.26 nM with oral bioavailability and a tumor growth inhibition rate of 65.58% in combination with PD-L1 antibody therapy . For VHL-recruiting PROTACs, semi-rigid linkers incorporating heterocyclic segments are essential because flexible PEG spacers permit the ligase to slide away from the catalytic lysine, while completely rigid rods enforce a fixed angle incompatible with kinase conformational states; the optimal design uses 'kinkable' units with half-chair flexibility . 2-(Hydroxymethyl)azetidine-1-carboxylic acid (CAS 1807542-91-1), bearing both the N-carboxyazetidine rigid core and a freely rotating hydroxymethyl side chain (one rotatable bond), represents an intrinsically balanced semi-rigid linker precursor that combines the conformational restriction of the azetidine ring with a single-degree-of-freedom attachment point.

PROTAC linker design Conformational restriction Ternary complex stabilization

Chiral Pool and Asymmetric Synthesis Versatility: (R)- and (S)-2-(Hydroxymethyl)azetidine Derivatives Enable Neprilysin Inhibitor and Chiral Ligand Synthesis

The enantiopure (R)-2-(hydroxymethyl)azetidine (CAS 209329-11-3, the deprotected analog of the target compound) is a documented intermediate in the preparation of neprilysin (NEP) inhibitors for treating hypertension, heart failure, and renal disease, either as monotherapy or in combination . Neprilysin inhibition is a clinically validated mechanism exemplified by sacubitril (an NEP inhibitor prodrug), which in combination with valsartan (Entresto®) reduced the risk of cardiovascular death or heart failure hospitalization by 20% compared to enalapril in the PARADIGM-HF trial. The corresponding (S)-enantiomer (CAS 104587-62-4) is employed as a reactant in the preparation of chiral aminophosphine-phosphinite ligands for asymmetric hydrogenation of ketones . The target compound 2-(hydroxymethyl)azetidine-1-carboxylic acid (CAS 1807542-91-1), as the N-carboxy-protected form, serves as the direct precursor to these enantiopure 2-(hydroxymethyl)azetidines via decarboxylation or as a protected building block for direct incorporation. This contrasts with azetidine-2-carboxylic acid, which misincorporates into proteins in place of proline and exhibits toxicity , and with simple azetidine lacking the hydroxymethyl handle, which would require additional functionalization steps.

Neprilysin inhibition Chiral ligand synthesis Asymmetric hydrogenation

Physicochemical Differentiation: Boiling Point and Calculated LogP Distinguish 2-(Hydroxymethyl)azetidine-1-carboxylic acid from Close Structural Analogs

2-(Hydroxymethyl)azetidine-1-carboxylic acid exhibits a computed boiling point of 300.2 ± 0.0 °C at 760 mmHg and a density of 1.4 ± 0.0 g/cm³ , substantially higher than the deprotected analog (R)-2-(hydroxymethyl)azetidine which boils at 151.9 °C at 760 mmHg with a density of 1.018 g/cm³ —a boiling point elevation of approximately 148 °C attributable to the N-carboxylic acid group enhancing intermolecular hydrogen bonding. The calculated LogP values vary by algorithm: Chemsrc reports LogP = -2.30 , while Leyan reports LogP = -0.269 , both indicating greater hydrophilicity than (R)-2-(hydroxymethyl)azetidine (XLogP3 = -0.7) yet substantially less lipophilic than benzyl-protected variants such as benzyl 3-(hydroxymethyl)azetidine-1-carboxylate. The target compound has two hydrogen bond donors and two hydrogen bond acceptors with a TPSA of 60.77 Ų , compared with the parent azetidine-1-carboxylic acid (CAS 5661-53-0, molecular weight 101.10 g/mol, TPSA 40.5 Ų, one H-bond donor, two H-bond acceptors, zero rotatable bonds) [1]. These differences are critical for chromatographic method development, formulation, and predicting passive membrane permeability in drug discovery workflows.

Physicochemical property comparison LogP Boiling point Structural analog differentiation

Optimal Research and Industrial Application Scenarios for 2-(Hydroxymethyl)azetidine-1-carboxylic acid (CAS 1807542-91-1)


PROTAC Degrader Development: Semi-Rigid Azetidine Linker for VHL- and CRBN-Based Heterobifunctional Degraders

The N-carboxyazetidine scaffold of CAS 1807542-91-1 provides an intrinsically semi-rigid linker core validated in PROTAC design. PROTAC HPK1 Degrader-3, incorporating a tert-butyl 3-oxoazetidine-1-carboxylate linker, achieves DC50 = 21.26 nM with oral bioavailability and 65.58% tumor growth inhibition . For VHL-recruiting PROTACs, semi-rigid heterocyclic linkers are essential to prevent ligase sliding while accommodating kinase conformational breathing; the compound's single rotatable bond (hydroxymethyl group) provides the optimal 'kinkable' flexibility . The compound can be directly coupled to E3 ligase ligands via the N-carboxylic acid (after activation) and to target protein warheads via the hydroxymethyl handle (etherification, esterification, or Mitsunobu reactions), enabling rapid exploration of linker length-rigidity-activity relationships in degraders targeting kinases, transcription factors, or disease-relevant proteins.

Purine Nucleoside Phosphorylase (PNP) Inhibitor Discovery: Transition State Analogue Development

A 2-(hydroxymethyl)azetidine-containing compound achieves Ki = 1.8 nM against human PNP with 106-fold selectivity over P. falciparum PNP (Ki = 191 nM) . This potency, combined with the scaffold's synthetic accessibility, makes CAS 1807542-91-1 a strategic building block for developing PNP-targeted probes and inhibitors for T-cell-mediated diseases, gout, or antiparasitic applications. Researchers can elaborate the hydroxymethyl group to install purine-mimetic warheads (e.g., pyrrolo[3,2-d]pyrimidin-4-one as demonstrated) while using the N-carboxy group for solubility optimization, prodrug design, or further conjugation.

Neprilysin Inhibitor Intermediate for Cardiovascular Drug Discovery

The (R)-2-(hydroxymethyl)azetidine scaffold, directly accessible from CAS 1807542-91-1 via N-decarboxylation, is an established intermediate for neprilysin inhibitors targeting hypertension, heart failure, and renal disease . Neprilysin inhibition is a clinically validated mechanism (sacubitril/valsartan, Entresto®). Using the N-carboxy-protected form (CAS 1807542-91-1) as the procurement starting material offers the advantage of orthogonal protection during multi-step synthetic sequences: the N-carboxy group remains stable under conditions that would protonate or oxidize the free azetidine nitrogen, enabling late-stage deprotection after the core scaffold has been elaborated.

Chiral Ligand and Asymmetric Catalysis Precursor

The enantiopure forms of 2-(hydroxymethyl)azetidine are employed in chiral aminophosphine-phosphinite ligand synthesis for asymmetric hydrogenation of ketones . CAS 1807542-91-1, as the N-protected precursor, can be resolved into its enantiomers via chiral chromatography or diastereomeric salt formation prior to decarboxylation, providing access to both (R)- and (S)-2-(hydroxymethyl)azetidine building blocks. This dual-enantiomer accessibility from a single procured compound supports both academic asymmetric methodology development and industrial-scale chiral catalyst preparation.

Quote Request

Request a Quote for 2-(Hydroxymethyl)azetidine-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.